![molecular formula C11H12FNO3 B3122156 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid CAS No. 300664-44-2](/img/structure/B3122156.png)
3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid
Vue d'ensemble
Description
“3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 300664-44-2 . It has a molecular weight of 225.22 and its IUPAC name is 4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C11H12FNO3 . The InChI code is 1S/C11H12FNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) . This information can be used to deduce the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, etc.Applications De Recherche Scientifique
Enantioseparation in Chromatography
The enantioseparation of isomeric acids, including compounds similar to 3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid, has been explored using countercurrent chromatography. This technique successfully separated enantiomers of 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, highlighting the potential for chiral separation in pharmaceutical and chemical research (Jin, Bao, Sun, & Tong, 2020).
Synthesis of Fluorinated Chirons
Fluorinated chirons, including molecules structurally related to this compound, have been synthesized and studied for their potential in medicinal chemistry. The research involves stereoselective formation of oxirane and its subsequent reactions, indicating the compound's relevance in synthetic organic chemistry (Arnone et al., 1995).
Radiopharmaceutical Synthesis
A related compound, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid, has been synthesized for PET imaging of the sphingosine-1 phosphate receptor. This highlights the use of fluorinated propanoic acids in developing diagnostic tools in nuclear medicine and imaging (Luo et al., 2019).
Chiral Derivatization Agents
The enantiomers of similar fluorinated propanoic acids have been explored as chiral derivatizing agents, with significant implications for stereochemical analysis in pharmaceuticals (Hamman, 1993).
Synthesis and Analytical Methods
Various methods have been developed for synthesizing and analyzing compounds structurally akin to this compound, showing its significance in analytical chemistry and drug development processes. These include the synthesis of derivatives and the development of analytical techniques for quality control (Zubkov et al., 2016).
Organic Synthesis and Material Science
Research into fluorine-modified organic compounds, including those structurally related to this compound, has significant implications for the synthesis of novel materials and pharmaceuticals. This includes exploring their potential in creating advanced functional materials and drug molecules (Zhao et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
Propriétés
IUPAC Name |
4-(4-fluoro-2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUOJUZSDAFSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


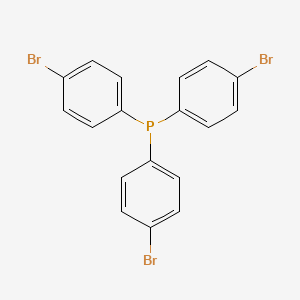
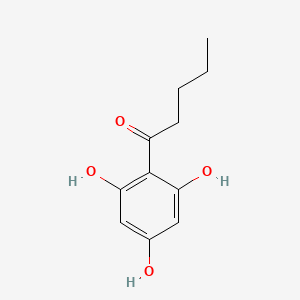
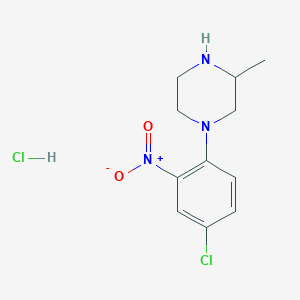
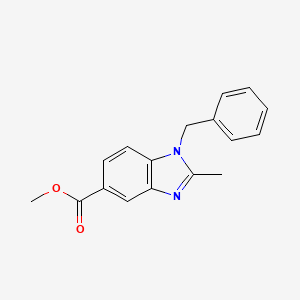

![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)

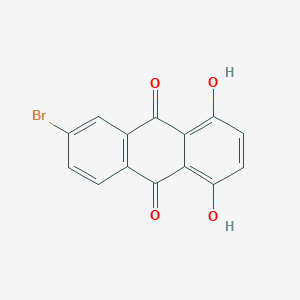
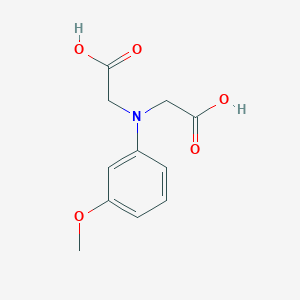


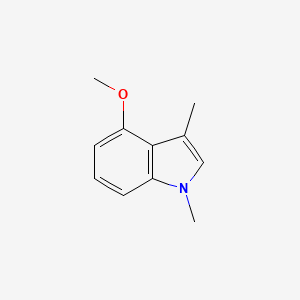
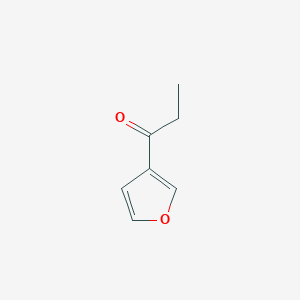
![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)
